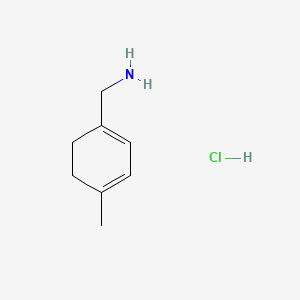![molecular formula C16H12F3KO9 B13905955 Potassium;3,4,5-trihydroxy-6-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxane-2-carboxylate](/img/structure/B13905955.png)
Potassium;3,4,5-trihydroxy-6-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;3,4,5-trihydroxy-6-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxane-2-carboxylate is a complex organic compound that belongs to the class of glycosides. This compound is characterized by the presence of a trifluoromethyl group attached to a chromen ring, which is further linked to a glucuronic acid moiety. The compound’s unique structure imparts it with distinct chemical and biological properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium;3,4,5-trihydroxy-6-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxane-2-carboxylate typically involves the following steps:
Formation of the Chromen Ring: The chromen ring is synthesized through a series of condensation reactions involving appropriate starting materials such as salicylaldehyde derivatives and trifluoromethyl ketones.
Glycosylation: The chromen derivative is then glycosylated using glucuronic acid or its derivatives under acidic or basic conditions to form the glycoside linkage.
Potassium Salt Formation: The final step involves the neutralization of the glycoside with potassium hydroxide to form the potassium salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
Potassium;3,4,5-trihydroxy-6-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The chromen ring can undergo reduction reactions to form dihydro derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced chromen rings, and various substituted compounds depending on the reagents used.
Scientific Research Applications
Potassium;3,4,5-trihydroxy-6-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxane-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Potassium;3,4,5-trihydroxy-6-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxane-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes involved in oxidative stress and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Comparison with Similar Compounds
Potassium;3,4,5-trihydroxy-6-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxane-2-carboxylate can be compared with other similar compounds, such as:
3,4,5-trihydroxy-6-[(8-hydroxy-2-oxo-2H-chromen-7-yl)oxy]oxane-2-carboxylic acid: This compound lacks the trifluoromethyl group, resulting in different chemical and biological properties.
4-Trifluoromethylumbelliferyl β-D-glucuronide potassium salt: This compound has a similar structure but with different substituents on the chromen ring, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts enhanced stability and bioactivity compared to its analogs.
Properties
Molecular Formula |
C16H12F3KO9 |
|---|---|
Molecular Weight |
444.35 g/mol |
IUPAC Name |
potassium;3,4,5-trihydroxy-6-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxane-2-carboxylate |
InChI |
InChI=1S/C16H13F3O9.K/c17-16(18,19)7-4-9(20)27-8-3-5(1-2-6(7)8)26-15-12(23)10(21)11(22)13(28-15)14(24)25;/h1-4,10-13,15,21-23H,(H,24,25);/q;+1/p-1 |
InChI Key |
ALROVWIJDQMPRU-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(C=C1OC3C(C(C(C(O3)C(=O)[O-])O)O)O)OC(=O)C=C2C(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methoxy-3-methyl-imidazo[4,5-c]pyridin-7-amine;hydrochloride](/img/structure/B13905874.png)

![[(6E,8S)-6-(fluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol](/img/structure/B13905889.png)
![[(2S)-1-(2,2-Difluoroethyl)azetidin-2-YL]methanol](/img/structure/B13905890.png)






![methyl (1S,4aS,6S,7R,7aS)-6-[(2S,3R,4S)-4-[(Z)-3-[(2S,3R,4R)-5-[[(1S,4aS,6R,7S,7aS)-4-methoxycarbonyl-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-6-yl]oxycarbonyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-4-oxobut-2-enyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13905939.png)
![(2R,3S,5R)-5-(6-amino-4-methoxypyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13905944.png)
![(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B13905960.png)
![9,11,20,22-tetrathiahexacyclo[10.10.0.02,10.03,8.013,21.014,19]docosa-1(12),2(10),3,5,7,13(21),14,16,18-nonaene](/img/structure/B13905968.png)
